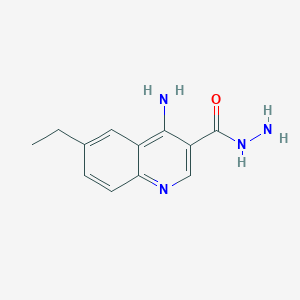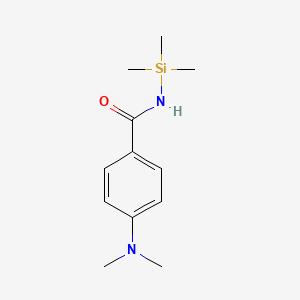
6-Chloro-2-cyclopentyl-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyclopentyl-7-methyl-7H-purine is a heterocyclic compound with the molecular formula C11H13ClN4 It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine typically involves the chlorination of a purine derivative followed by the introduction of cyclopentyl and methyl groups. One common method starts with the chlorination of 2-aminopurine to form 2-chloropurine. This intermediate is then subjected to alkylation reactions to introduce the cyclopentyl and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopentyl-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-cyclopentyl-7-methyl-7H-purine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted purines, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
6-Chloro-2-cyclopentyl-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: This compound is investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes by mimicking the structure of natural nucleotides, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog with similar reactivity but lacking the cyclopentyl and methyl groups.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester: Another heterocyclic compound with a different substitution pattern.
Uniqueness
6-Chloro-2-cyclopentyl-7-methyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-chloro-2-cyclopentyl-7-methylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-16-6-13-11-8(16)9(12)14-10(15-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
SJDLSRMAFANQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)


![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

